1H-1,2,4-Triazole-1-carboximidamide
Overview
Description
1H-1,2,4-Triazole-1-carboximidamide is a chemical compound with the molecular formula C3H6N5. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of the carboximidamide group further enhances its chemical reactivity and versatility.
Preparation Methods
1H-1,2,4-Triazole-1-carboximidamide can be synthesized through several methods. One common synthetic route involves the reaction of dicyandiamide with 1,2,4-triazole. The process typically involves dissolving dicyandiamide in a solvent such as tetrahydrofuran and heating the mixture to around 70°C. The addition of hydrochloric acid in tetrahydrofuran facilitates the reaction, leading to the formation of this compound hydrochloride . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-1,2,4-Triazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: The triazole ring allows for substitution reactions, where different substituents can replace hydrogen atoms on the ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-1,2,4-Triazole-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a building block for the development of drugs, particularly those targeting viral infections.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-1-carboximidamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like nitric oxide synthase, affecting various biochemical pathways . The triazole ring and carboximidamide group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1H-1,2,4-Triazole-1-carboximidamide can be compared with other triazole derivatives, such as:
- 1H-1,2,4-Triazole-3-carboxamide
- 1H-1,2,4-Triazole-5-carboximidamide
- 1H-1,2,4-Triazole-1-carboxamidine These compounds share the triazole ring structure but differ in the position and nature of their substituents. The unique combination of the triazole ring and carboximidamide group in this compound contributes to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1,2,4-triazole-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5/c4-3(5)8-2-6-1-7-8/h1-2H,(H3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIOIIJXUJXYPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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